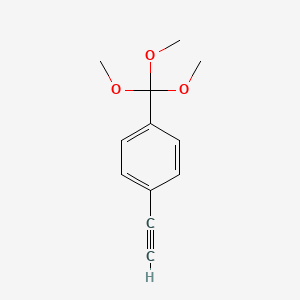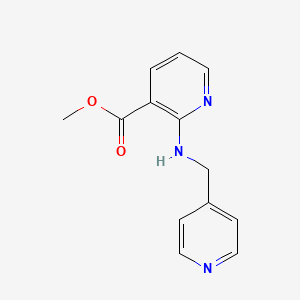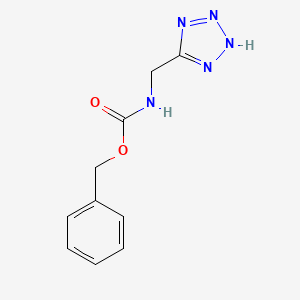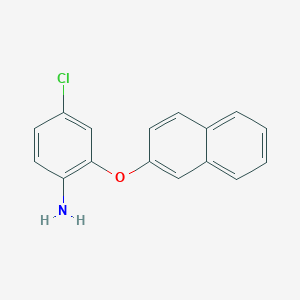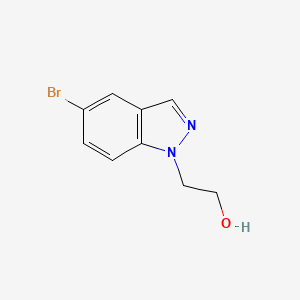
8H-Purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-Purine is a heterocyclic aromatic organic compound that consists of a fused pyrimidine and imidazole ring system. It is a fundamental structure in biochemistry, forming the backbone of nucleic acids such as deoxyribonucleic acid and ribonucleic acid. Purines play a crucial role in various cellular processes, including energy transfer, signal transduction, and the synthesis of nucleotides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Purine typically involves the cyclization of appropriate precursors. One common method is the Traube purine synthesis, which involves the condensation of formamide with an amidine derivative under high-temperature conditions. Another method includes the use of glyoxal and urea in the presence of a strong acid to form the purine ring system .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical synthesis techniques. The process may involve the use of high-pressure reactors and continuous flow systems to ensure efficient production. Ion-exchange chromatography is frequently used for the purification of purine bases .
Analyse Des Réactions Chimiques
Types of Reactions: 8H-Purine undergoes various chemical reactions, including:
Oxidation: Oxidation of purines can lead to the formation of uric acid and other oxidized derivatives.
Reduction: Reduction reactions can convert purines into their respective dihydropurine forms.
Substitution: Halogenation, nitration, and alkylation are common substitution reactions involving purines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and alkylating agents like methyl iodide.
Major Products:
Oxidation: Uric acid.
Reduction: Dihydropurine derivatives.
Substitution: Halopurines, nitropurines, and alkylpurines.
Applications De Recherche Scientifique
8H-Purine and its derivatives have extensive applications in scientific research:
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Integral components of nucleic acids, playing a role in genetic information storage and transfer.
Medicine: Purine analogs are used in chemotherapy for their ability to interfere with nucleic acid synthesis.
Industry: Employed in the production of pharmaceuticals and as intermediates in various chemical processes
Mécanisme D'action
8H-Purine exerts its effects primarily through its incorporation into nucleic acids. It can act as a substrate for enzymes involved in nucleotide synthesis and metabolism. Purines bind to specific receptors, such as purinoceptors, which mediate various cellular responses, including signal transduction and energy transfer .
Comparaison Avec Des Composés Similaires
Adenine: A purine base found in nucleic acids, involved in energy transfer as part of adenosine triphosphate.
Guanine: Another purine base in nucleic acids, playing a role in genetic coding.
Hypoxanthine: An intermediate in the degradation of adenine and guanine.
Xanthine: A product of purine metabolism, further oxidized to uric acid.
Uniqueness: 8H-Purine is unique due to its structural versatility and its role as a precursor to various biologically significant molecules. Its ability to undergo multiple types of chemical reactions makes it a valuable compound in synthetic chemistry and biochemistry .
Propriétés
Numéro CAS |
273-28-9 |
|---|---|
Formule moléculaire |
C5H4N4 |
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
8H-purine |
InChI |
InChI=1S/C5H4N4/c1-4-5(8-2-6-1)9-3-7-4/h1-2H,3H2 |
Clé InChI |
GPFABQVNFOPIDQ-UHFFFAOYSA-N |
SMILES canonique |
C1N=C2C=NC=NC2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





